

# In-Depth Technical Guide: 2'-Trifluoromethylphenyl Acetylene (CAS 704-41-6)

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## Compound of Interest

Compound Name: 1-Ethynyl-2-(trifluoromethyl)benzene

Cat. No.: B1308395

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## Introduction

2'-Trifluoromethylphenyl acetylene, also known as **1-ethynyl-2-(trifluoromethyl)benzene**, is an organic compound with the CAS number 704-41-6. This molecule is of significant interest to the fields of medicinal chemistry and materials science. It serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.<sup>[1]</sup> The strategic placement of a trifluoromethyl (CF<sub>3</sub>) group on the phenylacetylene scaffold imparts unique and highly desirable properties to its derivatives.

The trifluoromethyl group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.<sup>[2][3][4][5]</sup> The acetylene functional group provides a versatile handle for a variety of chemical transformations, most notably carbon-carbon bond-forming reactions such as the Sonogashira coupling, "click" chemistry, and polymerization reactions.<sup>[1]</sup> This guide provides a comprehensive overview of the properties, hazards, synthesis, and applications of this important synthetic intermediate.

## Chemical and Physical Properties

The physical and chemical properties of 2'-Trifluoromethylphenyl acetylene are summarized in the table below. These properties make it a versatile reagent for a range of organic transformations. It is a flammable liquid with limited solubility in water.

Property	Value	Source(s)
CAS Number	704-41-6	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molecular Formula	C <sub>9</sub> H <sub>5</sub> F <sub>3</sub>	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[9]</a>
Molecular Weight	170.13 g/mol	<a href="#">[6]</a> <a href="#">[7]</a>
IUPAC Name	1-ethynyl-2-(trifluoromethyl)benzene	<a href="#">[7]</a> <a href="#">[10]</a>
Synonyms	2'-Trifluoromethylphenyl acetylene, 2-Ethynyl- $\alpha,\alpha,\alpha$ -trifluorotoluene, 2-Ethynylbenzotrifluoride	<a href="#">[7]</a> <a href="#">[9]</a>
Appearance	Colorless to light yellow liquid	<a href="#">[9]</a>
Boiling Point	45 °C at 8 mmHg	
Density	1.222 g/mL at 25 °C	
Refractive Index	n <sub>20/D</sub> 1.4760	
Flash Point	25 °C (77 °F) - closed cup	
Water Solubility	Sparingly soluble	<a href="#">[7]</a>
SMILES	<chem>C#CC1=CC=CC=C1C(F)(F)F</chem>	<a href="#">[10]</a>
InChIKey	OOZKONVIIMFOKW-UHFFFAOYSA-N	

## Hazards and Safety Information

2'-Trifluoromethylphenyl acetylene is classified as a flammable liquid and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.

Hazard Information	Details	Source(s)
GHS Pictogram	GHS02: Flammable	
Signal Word	Warning	
Hazard Statements	H226: Flammable liquid and vapor	
Storage Class	3: Flammable liquids	
WGK	WGK 3	
Personal Protective Equipment	Eyeshields, faceshield, gloves, type ABEK (EN14387) respirator filter	

## Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of 2'-Trifluoromethylphenyl acetylene is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper co-catalyst system.<sup>[11]</sup> For the synthesis of CAS 704-41-6, the typical starting materials are 1-bromo-2-(trifluoromethyl)benzene and a protected or terminal acetylene source like ethynyltrimethylsilane, followed by deprotection.

### Experimental Protocol: Sonogashira Coupling for the Synthesis of 1-Ethynyl-2-(trifluoromethyl)benzene

This protocol is a representative example based on standard Sonogashira coupling procedures.<sup>[12][13][14]</sup>

Materials:

- 1-bromo-2-(trifluoromethyl)benzene
- Ethynyltrimethylsilane
- Bis(triphenylphosphine)palladium(II) dichloride ( $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ )

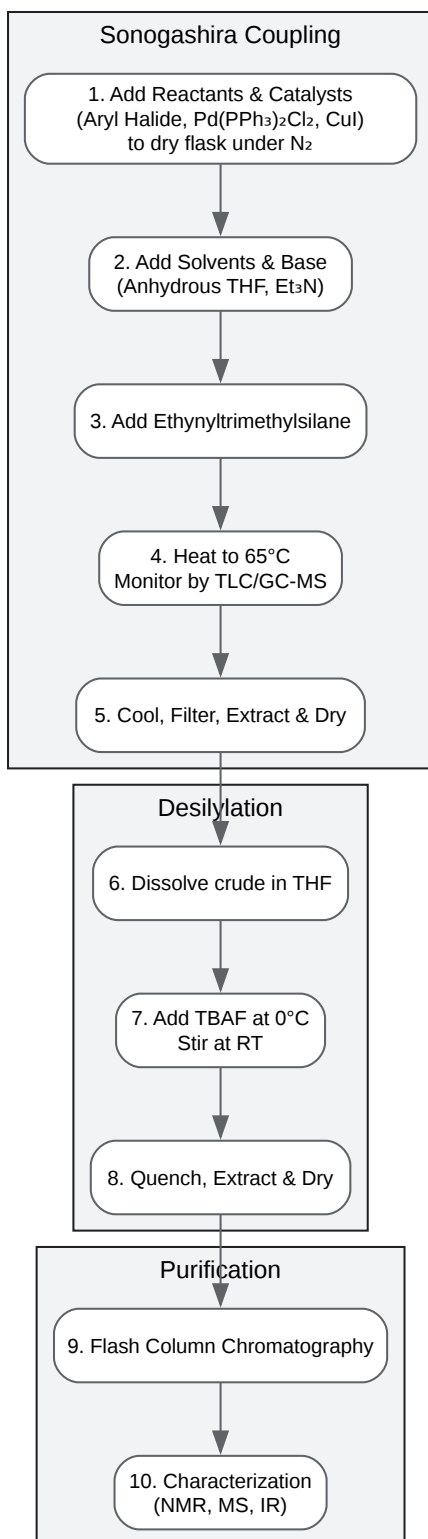
- Copper(I) iodide (CuI)
- Triethylamine (Et<sub>3</sub>N), anhydrous
- Tetrahydrofuran (THF), anhydrous
- Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Hexane
- Ethyl acetate

Procedure:

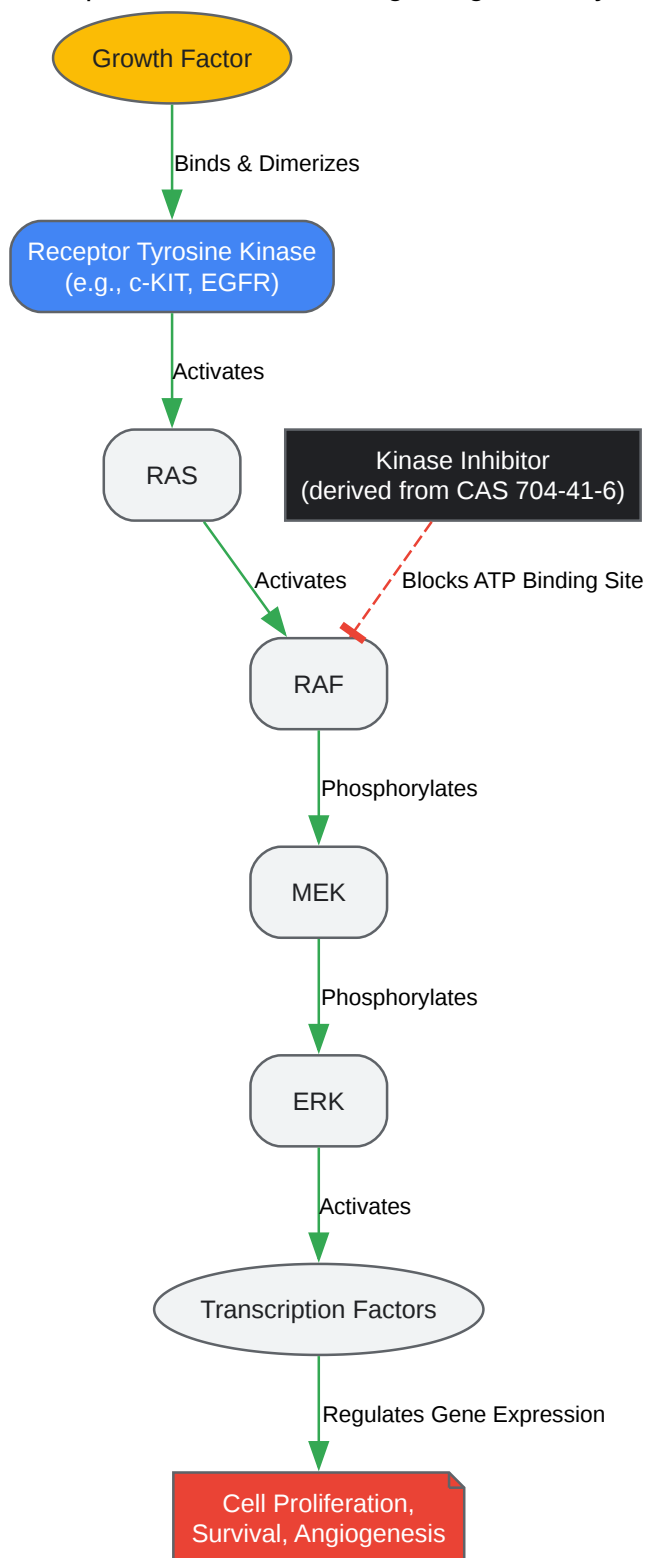
- **Reaction Setup:** To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1-bromo-2-(trifluoromethyl)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
- **Solvent and Reagent Addition:** Evacuate and backfill the flask with nitrogen three times. Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et<sub>3</sub>N) (2.0 eq) via syringe.
- **Alkyne Addition:** Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred solution at room temperature.
- **Reaction:** Heat the reaction mixture to 65 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up (Coupling):** Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH<sub>4</sub>Cl solution, followed by brine. Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.

- Deprotection: Dissolve the crude trimethylsilyl-protected product in THF. Cool the solution to 0 °C and add TBAF solution (1.1 eq) dropwise. Stir the reaction at room temperature for 1-2 hours.
- Work-up (Final Product): Quench the reaction with water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO<sub>4</sub>, and concentrate in vacuo.
- Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure **1-ethynyl-2-(trifluoromethyl)benzene**.

## Synthesis Workflow for CAS 704-41-6



## Representative Kinase Signaling Pathway

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